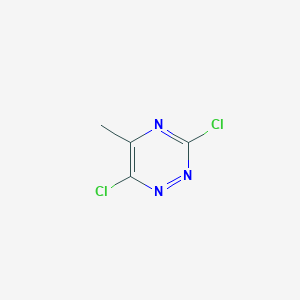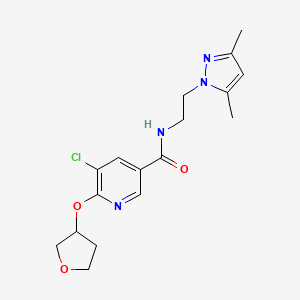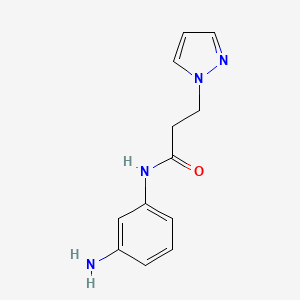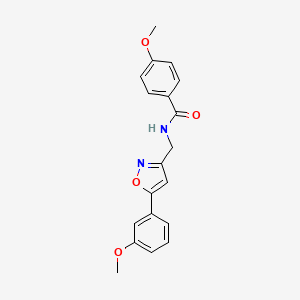
3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
Molecular Spectroscopy and Tautomerism
Sulfonamide derivatives, similar in structure to the specified compound, have been extensively studied for their molecular conformations and tautomeric behaviors, which are directly linked to their biological activities. For example, the investigation of tautomeric behavior using spectroscopic methods in sulfonamide derivatives highlights the importance of understanding molecular structures for pharmaceutical applications (Erturk, Gumus, Dikmen, & Alver, 2016).
Antimicrobial Activity
Sulfonamide compounds have demonstrated significant antibacterial properties. A study on sulfonamide derivatives of thiadiazole showed promising antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, suggesting potential for drug development (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Synthetic Methodology
Research into the synthesis of sulfonamide derivatives, including methods that could potentially apply to the synthesis of the specified compound, has expanded the toolkit for creating novel pharmaceutical agents. For instance, the synthesis of novel sulfonamide derivatives incorporating isoxazole moieties has been explored, offering a foundation for developing compounds with enhanced biological activity (Filimonov et al., 2006).
Biological Activity and Drug Design
Sulfonamides incorporating various structural motifs have been investigated for their potential in drug design, particularly as inhibitors of human carbonic anhydrase isoforms. This enzyme's inhibition is crucial for treating several conditions, including glaucoma and epilepsy. Novel indolin-2-one-based sulfonamides have shown variable inhibitory activity against carbonic anhydrase isoforms, underscoring the compound's relevance in medicinal chemistry and pharmacology (Eldehna et al., 2017).
作用機序
Target of Action
The compound 3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide is a derivative of indole and thiophene . Indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Based on the known activities of indole and thiophene derivatives, it can be inferred that the compound may interact with its targets to exert its biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiophene derivatives also exhibit a range of pharmacological properties .
Result of Action
Given the known activities of indole and thiophene derivatives, it can be inferred that the compound may have a range of potential effects, depending on its specific targets .
将来の方向性
Thiophene and its substituted derivatives continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds both with respect to their biological and physiological functions .
特性
IUPAC Name |
3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-11-17(12(2)25-19-11)27(23,24)20-14-6-5-13-7-8-21(15(13)10-14)18(22)16-4-3-9-26-16/h3-6,9-10,20H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKBNUDGAIZDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2847229.png)


![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2847233.png)
![2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate](/img/structure/B2847236.png)
![N-[3-Oxo-3-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)propyl]prop-2-enamide](/img/structure/B2847238.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2847239.png)




![3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2847249.png)

![3-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2847251.png)